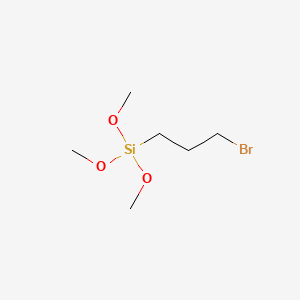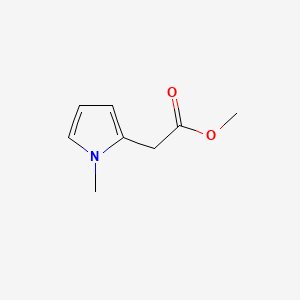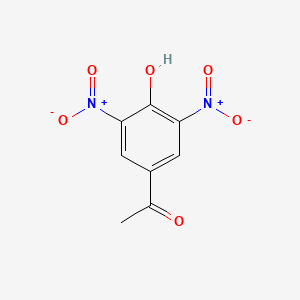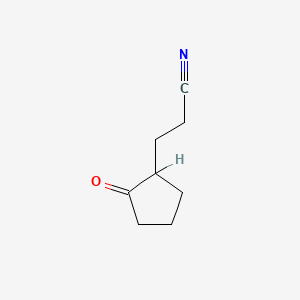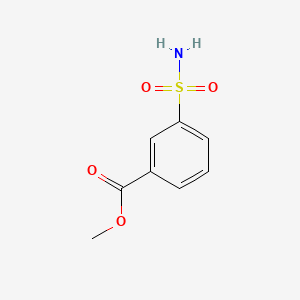![molecular formula C7H7ClN2 B1330079 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine CAS No. 23596-25-0](/img/structure/B1330079.png)
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 23596-25-0. It has a molecular weight of 154.6 . The IUPAC name for this compound is 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 . The structure includes a pyrrolopyridine core with a chlorine atom attached at the 6th position .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The density of a similar compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo[3,2-b]pyridine, is predicted to be 1.154±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Diabetes Management
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine compounds have shown potential in reducing blood glucose levels, which could be beneficial in the treatment and prevention of diabetes-related conditions such as hyperglycemia, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, and cardiovascular diseases .
Antileishmanial Efficacy
These compounds have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease. The unique functionalization of these derivatives offers a promising avenue for antileishmanial drug development .
Chemical Synthesis and Availability
The compound is available for purchase and is accompanied by technical documents and peer-reviewed papers that can aid in further research and development. It’s used in various chemical synthesis processes as indicated by its availability from suppliers like Sigma-Aldrich .
Anticancer Research
Pyrrolo[3,2-c]pyridine derivatives, including those with chlorine atoms and trichloromethyl groups, have been designed and synthesized for anticancer research. These compounds have been studied using microwave techniques for robust preparation, indicating their potential in cancer treatment strategies .
Computational Chemistry Applications
The compound is also used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations. This indicates its role in molecular modeling and drug design processes .
Safety and Hazards
The compound has been classified under GHS07. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine disrupts these pathways .
Result of Action
The inhibition of FGFRs by 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine can lead to a reduction in cell proliferation and migration . For example, it has been shown to significantly reduce the migration and invasion abilities of 4T1 cells .
Propiedades
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKRCBUBLIDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178246 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine | |
CAS RN |
23596-25-0 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023596250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


